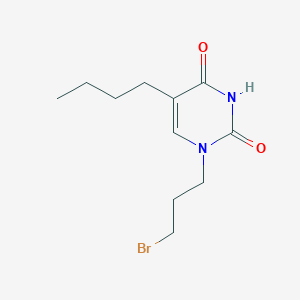
1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This specific compound features a bromopropyl group and a butyl group attached to the pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione typically involves the alkylation of a pyrimidine derivative. One common method includes the reaction of 5-butylpyrimidine-2,4(1H,3H)-dione with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amine derivative of the pyrimidine compound.
Scientific Research Applications
1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
Comparison with Similar Compounds
1-(3-Chloropropyl)-5-butylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a butyl group.
Uniqueness: 1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both a bromopropyl and a butyl group allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
51785-40-1 |
|---|---|
Molecular Formula |
C11H17BrN2O2 |
Molecular Weight |
289.17 g/mol |
IUPAC Name |
1-(3-bromopropyl)-5-butylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17BrN2O2/c1-2-3-5-9-8-14(7-4-6-12)11(16)13-10(9)15/h8H,2-7H2,1H3,(H,13,15,16) |
InChI Key |
NVNBPKBITISMOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN(C(=O)NC1=O)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















